Pentyl (2,4-dichlorophenoxy)acetate is derived from the reaction between 2,4-dichlorophenoxyacetic acid and pentanol. It falls under the category of herbicides and plant growth regulators, specifically targeting broadleaf weeds while being less harmful to monocots. Its chemical classification includes being a chlorinated aromatic compound due to the presence of chlorine atoms in its structure.
The synthesis of Pentyl (2,4-dichlorophenoxy)acetate typically involves the esterification reaction between 2,4-dichlorophenoxyacetic acid and pentanol. The general reaction can be represented as follows:
Pentyl (2,4-dichlorophenoxy)acetate has a molecular formula of . Its structure can be depicted as follows:
CCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)C(C)=O
Pentyl (2,4-dichlorophenoxy)acetate participates in various chemical reactions typical for esters:
The mechanism of action for Pentyl (2,4-dichlorophenoxy)acetate mirrors that of its parent compound, 2,4-D. It functions primarily as a synthetic auxin:
Pentyl (2,4-dichlorophenoxy)acetate finds significant use in agriculture:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: